Boronic acid, [(S)-(acetylamino)phenylmethyl]-
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Overview
Description
(S)-(Acetamido(phenyl)methyl)boronic acid is an organoboron compound with the molecular formula C9H12BNO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(Acetamido(phenyl)methyl)boronic acid typically involves the reaction of (S)-phenylglycinol with boronic acid derivatives. One common method includes the use of (S)-phenylglycinol and trimethyl borate under acidic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane at a controlled temperature to ensure the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of (S)-(Acetamido(phenyl)methyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(S)-(Acetamido(phenyl)methyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or boronic acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters and boronic acids.
Reduction: Boronate esters.
Substitution: Biaryl compounds and other carbon-carbon bonded products.
Scientific Research Applications
(S)-(Acetamido(phenyl)methyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: The compound is studied for its potential as a protease inhibitor, which could have implications in drug development.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (S)-(Acetamido(phenyl)methyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as a protease inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt various cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
®-(Acetamido(phenyl)methyl)boronic acid: The enantiomer of (S)-(Acetamido(phenyl)methyl)boronic acid, with similar chemical properties but different biological activity.
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group, used in similar chemical reactions but lacking the chiral center.
(S)-Phenylglycinol: A precursor in the synthesis of (S)-(Acetamido(phenyl)methyl)boronic acid, with different reactivity and applications.
Uniqueness
(S)-(Acetamido(phenyl)methyl)boronic acid is unique due to its chiral nature and the presence of both an acetamido group and a boronic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable building block in the synthesis of complex molecules .
Properties
CAS No. |
641620-70-4 |
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Molecular Formula |
C9H12BNO3 |
Molecular Weight |
193.01 g/mol |
IUPAC Name |
[(S)-acetamido(phenyl)methyl]boronic acid |
InChI |
InChI=1S/C9H12BNO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9,13-14H,1H3,(H,11,12)/t9-/m1/s1 |
InChI Key |
CBPMAOVTKCPZDT-SECBINFHSA-N |
Isomeric SMILES |
B([C@@H](C1=CC=CC=C1)NC(=O)C)(O)O |
Canonical SMILES |
B(C(C1=CC=CC=C1)NC(=O)C)(O)O |
Origin of Product |
United States |
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